![molecular formula C18H13BrN2O2 B11701304 Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide](/img/structure/B11701304.png)
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide is a chemical compound with the molecular formula C18H13BrN2O2 and a molecular weight of 369.221 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety, a brominated phenyl group, and a furan ring linked through a hydrazide bond. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
The synthesis of benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide typically involves the condensation of 5-(4-bromo-phenyl)-furan-2-carbaldehyde with benzoic acid hydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Analyse Chemischer Reaktionen
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas with a catalyst, and various nucleophiles such as amines or thiols .
Wissenschaftliche Forschungsanwendungen
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions . The brominated phenyl group may also contribute to its biological activity by facilitating interactions with hydrophobic pockets in target proteins .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide can be compared with other similar compounds, such as:
2-Hydroxy-benzoic acid [5-(4-bromo-phenyl)-furan-2-ylmethylene]-hydrazide: This compound has an additional hydroxyl group, which may enhance its solubility and reactivity.
Benzoic acid [5-(2,4-dichloro-phenyl)-furan-2-ylmethylene]-hydrazide: The presence of dichloro groups instead of a single bromine atom can alter its chemical and biological properties.
Benzoic acid [5-(2-nitro-phenyl)-furan-2-ylmethylene]-hydrazide: The nitro group introduces different electronic effects, potentially affecting its reactivity and biological activity.
Eigenschaften
Molekularformel |
C18H13BrN2O2 |
|---|---|
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-8-6-13(7-9-15)17-11-10-16(23-17)12-20-21-18(22)14-4-2-1-3-5-14/h1-12H,(H,21,22)/b20-12+ |
InChI-Schlüssel |
HNNPFDXOMRZAJL-UDWIEESQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[(3-methylphenoxy)acetyl]tryptophanate](/img/structure/B11701224.png)
![2-bromo-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11701230.png)
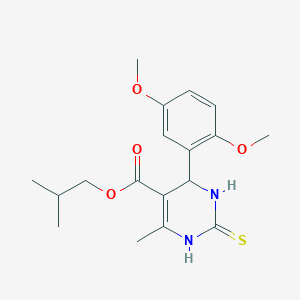
![4-[(E)-(2-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B11701242.png)
![2-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11701252.png)
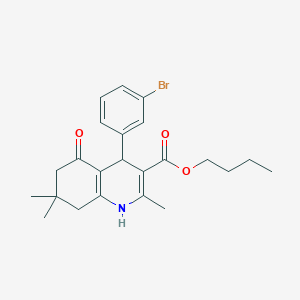
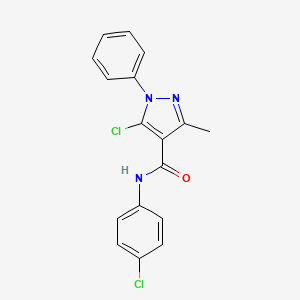
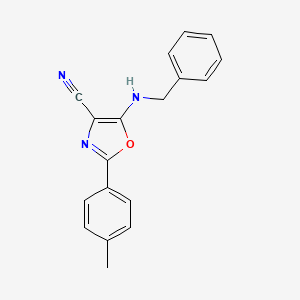
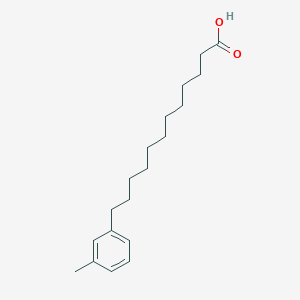
![3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide](/img/structure/B11701288.png)
![4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-chlorophenol](/img/structure/B11701289.png)
![3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11701300.png)
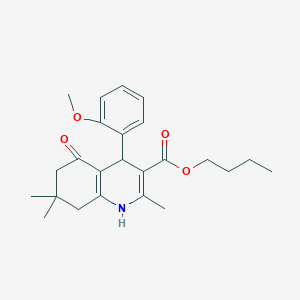
![(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701324.png)
